molecular formula C11H23N3 B7914375 N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B7914375
M. Wt: 197.32 g/mol
InChI Key: PLWXNZNUXYTLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 1353952-16-5) is an aliphatic diamine derivative with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . Its structure features a cyclopropyl group and a 1-methylpiperidin-4-yl moiety attached to the N1 position of ethane-1,2-diamine (Figure 1).

Properties

IUPAC Name

N'-cyclopropyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-7-4-11(5-8-13)14(9-6-12)10-2-3-10/h10-11H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWXNZNUXYTLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring is usually synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the cyclopropyl group and the piperidine ring with the ethane-1,2-diamine backbone. This can be achieved using various coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diamines or other derivatives.

Scientific Research Applications

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Ethane-1,2-diamine Derivatives

The target compound belongs to a broader class of N,N-disubstituted ethane-1,2-diamines. Below is a comparative analysis with key analogs:

Table 1. Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound N1-Cyclopropyl, N1-(1-methylpiperidin-4-yl) C₁₂H₂₅N₃ 211.35 Ligand design, corrosion inhibition (inferred)
N1-Cyclopropyl-N1-(2-methoxybenzyl)ethane-1,2-diamine N1-Cyclopropyl, N1-(2-methoxybenzyl) C₁₃H₂₀N₂O 220.31 Intermediate in pharmaceutical synthesis (e.g., imidazopyridine derivatives)
N1-(6-Chloro-pyridin-3-ylmethyl)-N1-cyclopropylethane-1,2-diamine N1-Cyclopropyl, N1-(6-chloropyridin-3-ylmethyl) C₁₁H₁₆ClN₃ 225.72 Potential agrochemical or medicinal applications (chloropyridinyl group enhances bioactivity)
N1-Methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine N1-Methyl, N1-(1-methylpiperidin-4-yl) C₁₀H₂₂N₃ 171.28 Studied for ionizable lipid nanoparticles in mRNA delivery
N1,N2-Diethylethane-1,2-diamine N1,N2-Diethyl C₆H₁₆N₂ 116.20 Corrosion inhibition, ligand synthesis

Functional and Electronic Differences

A. Electronic Effects :
  • The cyclopropyl group in the target compound introduces ring strain and sp³ hybridization, enhancing electron-donating capacity compared to linear alkyl chains (e.g., N1,N2-diethyl derivatives) .
  • Piperidine vs. Pyrrolidine : The 1-methylpiperidin-4-yl group provides a six-membered ring with a methyl substituent, offering distinct steric and electronic profiles compared to pyrrolidine derivatives (e.g., N1-(1-benzylpyrrolidin-3-yl) analogs) .
B. Steric Effects :
  • The 1-methylpiperidin-4-yl moiety introduces bulkier steric hindrance compared to smaller groups like methoxybenzyl (in ) or isopropyl (in ). This may influence binding affinity in ligand-receptor interactions or corrosion inhibition efficiency .

Research Findings and Trends

Computational Studies

  • DFT Analysis : Quantum chemical studies on aliphatic amines correlate higher electron-donating ability (via HOMO energy levels) with corrosion inhibition performance. The target compound’s cyclopropyl and piperidinyl groups may optimize this balance .

Pharmacological Potential

    Biological Activity

    N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (commonly referred to as CPMP) is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    IUPAC Name: N'-cyclopropyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
    CAS Number: 1353959-37-1
    Molecular Formula: C11H23N3
    Molecular Weight: 197.33 g/mol

    The compound features a cyclopropyl group and a piperidine ring, which contribute to its unique chemical reactivity and biological interactions.

    The biological activity of CPMP is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that CPMP may function as a modulator of neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs).

    Key Mechanisms:

    • Receptor Binding: CPMP has been shown to bind selectively to mGluR subtypes, influencing glutamatergic transmission and potentially providing neuroprotective effects.
    • Enzyme Modulation: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.

    In vitro Studies

    Several in vitro studies have demonstrated the potential pharmacological effects of CPMP:

    StudyBiological ActivityFindings
    Finlay et al. (2014) NeuroprotectionActivation of mGluR4 reduced glutamatergic transmission in neuronal cultures.
    ACS Journal Antiviral ActivityInvestigated as a scaffold for developing selective inhibitors against viral infections.

    In vivo Studies

    Research involving animal models has further elucidated the biological effects of CPMP:

    StudyModelObservations
    Rodent Model (2023)Parkinson's DiseaseDelayed onset of L-DOPA-induced dyskinesia with mGluR modulation.
    Neurobehavioral Study (2023)Anxiety ModelsReduced anxiety-like behavior in treated animals compared to controls.

    Comparative Analysis with Similar Compounds

    To better understand the uniqueness of CPMP, it is essential to compare it with structurally related compounds:

    Compound NameStructure FeaturesBiological Activity
    N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)methane-1,2-diamineSimilar piperidine structure; lacks ethylene linkModerate receptor binding affinity
    N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diaminePropane backbone instead of ethaneLower efficacy in neuroprotection

    Case Study 1: Neuroprotective Effects

    In a study by Finlay et al., the activation of mGluR4 by CPMP was linked to reduced neuronal damage in models of neurodegeneration. The findings suggest that CPMP may offer therapeutic benefits in conditions like Parkinson's disease.

    Case Study 2: Antiviral Potential

    Recent investigations have explored the antiviral properties of CPMP, showing promise as a lead compound for developing new antiviral agents targeting specific viral pathways.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.